molecular formula C18H18N4O2S B2671454 (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide CAS No. 2035018-04-1

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2671454
CAS No.: 2035018-04-1
M. Wt: 354.43
InChI Key: IJBFIWUGDQKKEI-PKNBQFBNSA-N
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Description

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a pyridine ring, and a phenylethenesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Formation of the Phenylethenesulfonamide Group: This step involves the reaction of a phenylethenesulfonyl chloride with an amine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the pyrazole and pyridine moieties with the phenylethenesulfonamide group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the double bond in the phenylethenesulfonamide group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under various conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might bind to a particular enzyme’s active site, blocking its activity and thereby exerting an anti-inflammatory or anticancer effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide: Unique due to its specific combination of pyrazole, pyridine, and phenylethenesulfonamide groups.

    N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide: Lacks the (E)-configuration, which may affect its biological activity and chemical reactivity.

    N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethanesulfonamide: Saturated analog with different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity, stability, and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-22-17(12-18(21-22)16-8-5-10-19-13-16)14-20-25(23,24)11-9-15-6-3-2-4-7-15/h2-13,20H,14H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFIWUGDQKKEI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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